molecular formula C15H14N4O2S B2887788 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide CAS No. 1235623-16-1

2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide

Cat. No. B2887788
M. Wt: 314.36
InChI Key: LJHPQXDWEJPJLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide, also known as OTMTP, is a chemical compound that has recently gained interest in scientific research due to its potential applications in various fields.

Mechanism Of Action

2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide works by binding to specific protein domains, preventing them from interacting with other proteins. This disrupts the normal function of these proteins, leading to changes in cellular processes. The exact mechanism of action of 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide is still being studied, but it is thought to involve the inhibition of protein-protein interactions involved in the regulation of gene expression.

Biochemical And Physiological Effects

Studies have shown that 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which are involved in the regulation of gene expression. Additionally, 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a variety of conditions. Additionally, it has been shown to be effective at low concentrations, making it a cost-effective tool for research. However, one limitation of 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide is that its mechanism of action is still not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide. One area of interest is its potential use in the development of new therapies for cancer and autoimmune disorders. Additionally, further studies are needed to fully understand its mechanism of action and how it interacts with other proteins in the cell. 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide could also be further studied for its potential use in the development of new materials, such as polymers and coatings. Finally, more research is needed to fully understand the advantages and limitations of 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide for lab experiments, and how it compares to other tools currently available to researchers.

Synthesis Methods

2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide can be synthesized using a simple and efficient method. The starting materials for the synthesis are 4-aminobenzoic acid, thiophene-2-carbaldehyde, and 2-cyano-3-(4H)-oxobenzo[d][1,2,3]triazine. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is purified using column chromatography or recrystallization.

Scientific Research Applications

2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide has shown potential as a useful tool in scientific research. It has been studied for its ability to inhibit protein-protein interactions, specifically those involved in the regulation of gene expression. This could have implications for the development of new therapies for diseases such as cancer and autoimmune disorders. Additionally, 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide has been studied for its potential use in the development of new materials, such as polymers and coatings.

properties

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-10(14(20)16-9-11-5-4-8-22-11)19-15(21)12-6-2-3-7-13(12)17-18-19/h2-8,10H,9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHPQXDWEJPJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CS1)N2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide

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